molecular formula C22H23N5O3 B10934494 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934494
M. Wt: 405.4 g/mol
InChI Key: ZJGQQAPSZZAYTP-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, methoxyphenyl, and oxazolo-pyridine moieties, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazolo-pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl pyrazole, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-5-27-16(10-11-23-27)13-26(3)22(28)18-12-19(15-6-8-17(29-4)9-7-15)24-21-20(18)14(2)25-30-21/h6-12H,5,13H2,1-4H3

InChI Key

ZJGQQAPSZZAYTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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